molecular formula C16H15N3O3S B12031372 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate

Cat. No.: B12031372
M. Wt: 329.4 g/mol
InChI Key: LKSANSVOYIELCV-VCHYOVAHSA-N
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Description

3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C16H15N3O3S This compound is known for its unique chemical structure, which includes both aminocarbothioyl and carbohydrazonoyl functional groups attached to a phenyl ring, as well as a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of 3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL with 4-METHOXYBENZOIC ACID under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
  • 4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE
  • 3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE

Uniqueness

3-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups and its methoxybenzoate moiety

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C16H15N3O3S/c1-21-13-7-5-12(6-8-13)15(20)22-14-4-2-3-11(9-14)10-18-19-16(17)23/h2-10H,1H3,(H3,17,19,23)/b18-10+

InChI Key

LKSANSVOYIELCV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=S)N

Origin of Product

United States

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